molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

Cat. No. B1317799
CAS RN: 524718-18-1
M. Wt: 225.29 g/mol
InChI Key: PDWIXUPKLCRNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 254.29 .

Scientific Research Applications

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . DHPMs have a broad spectrum of pharmacological applications such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2-(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .

Antibacterial Effects

This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . These inhibitors can be used to treat bacterial infections.

Inhibitors of Human Nitric Oxide Synthase Isoforms

It is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . These inhibitors can be used in the treatment of diseases related to nitric oxide synthase.

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This shows the potential of this compound in the treatment of leishmaniasis.

Antioxidant and Antimicrobial Evaluation

This compound is used in the synthesis of novel 2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives, which are evaluated for their antioxidant and antimicrobial properties . This shows the potential of this compound in the development of new antioxidant and antimicrobial agents.

Safety and Hazards

The compound is considered an irritant . It is recommended to avoid dust formation, ingestion, and inhalation. Protective equipment should be worn when handling this compound .

Future Directions

While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIXUPKLCRNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

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